molecular formula C19H26N6O2S2 B2382068 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 899951-48-5

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2382068
CAS No.: 899951-48-5
M. Wt: 434.58
InChI Key: YDAPVKJGIWGXFS-UHFFFAOYSA-N
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Description

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H26N6O2S2 and its molecular weight is 434.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound is part of a broader category of thiazole derivatives synthesized for evaluating their biological activities. These derivatives, including the one , have been investigated for antimicrobial and anticholinesterase activities. While expectations were set for significant anticholinesterase activity, findings were contrary, showing weak activity. However, notable antifungal activity was observed, especially against Candida parapsilosis, suggesting potential use in antifungal applications (Yurttaş et al., 2015).

Anticancer and Antimalarial Activities

Derivatives similar to this compound have been synthesized and assessed for their anticancer and antimalarial activities. Novel syntheses have led to compounds demonstrating promising in vitro and in vivo activities, suggesting a potential for development as therapeutic agents in cancer and malaria treatment. Specifically, certain derivatives have shown broad-spectrum antitumor activity, indicating the chemical structure's significance in developing effective anticancer drugs (Ramírez et al., 2020).

Antibacterial Properties

The structural framework of this compound has been utilized to synthesize new derivatives with enhanced antibacterial properties. Research into these derivatives has yielded compounds with significant efficacy against various bacterial strains, underscoring the potential of these chemical entities in antibacterial therapy (Singh et al., 2010).

Antihistamine Agents

Further explorations into the chemical structure have led to the synthesis of novel compounds acting as antihistamine agents. These studies have not only expanded the understanding of the compound's pharmacological potential but also opened avenues for new therapeutic agents that can offer protection against histamine-induced bronchospasm with minimal sedative effects (Alagarsamy et al., 2014).

Properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2S2/c1-13-11-29-18(20-13)21-16(26)12-28-17-14-5-3-4-6-15(14)25(19(27)22-17)24-9-7-23(2)8-10-24/h11H,3-10,12H2,1-2H3,(H,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAPVKJGIWGXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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